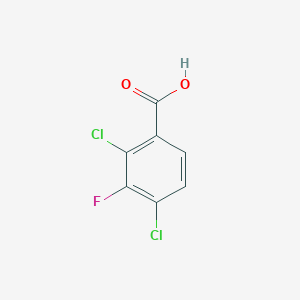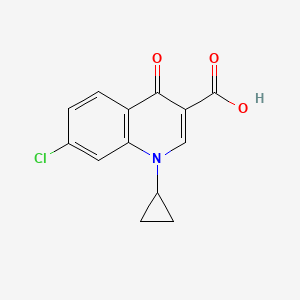
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Overview
Description
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, is a chemical compound that can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .
Synthesis Analysis
The synthesis of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves the use of ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is also formed as an intermediate during the synthesis of ciprofloxacin hydrochloride .Molecular Structure Analysis
The molecular formula of this compound is C13H9ClFNO3 . It has a molecular weight of 281.67 .Chemical Reactions Analysis
This compound is used as an intermediate in the synthesis of ciprofloxacin hydrochloride .Physical And Chemical Properties Analysis
This compound has a density of 1.7±0.1 g/cm3 . It has a boiling point of 467.3±45.0 °C at 760 mmHg . The melting point is 242-245 °C (lit.) . It has a flash point of 236.4±28.7 °C .Scientific Research Applications
Physicochemical Properties and Industrial Application
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, an impurity in ciprofloxacin manufacture, has its physicochemical properties explored for improving ciprofloxacin's crystallization and purification process. The study of its melting and decomposition properties, solubility in relation to ion strength, temperature, and pH, contributes significantly to the pharmaceutical industry (Yin Qiuxiang, 2002).
Chemical Synthesis and Reactivity
The reactivity of this compound with piperazine in water has been studied, leading to the formation of ciprofloxacin and other compounds. This research is crucial for understanding the synthesis and impurity profile of fluoroquinolone antibiotics (U. R. Kalkote et al., 1996).
Antibacterial Potency
Several studies have explored the antibacterial properties of derivatives of 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. These derivatives exhibit good to excellent antibacterial activities against various strains such as E. coli and S. aureus. This indicates the compound's significant potential in developing new antibacterial agents (Y. Al-Hiari et al., 2007).
Novel Synthesis and Characterization
Innovative methods for synthesizing and characterizing derivatives of this compound have been researched. These studies contribute to the advancement of medicinal chemistry by providing new pathways and compounds with potential therapeutic applications (Zhengjun Xia et al., 2013).
Antitumor Activity
Research has been conducted on the synthesis of novel derivatives and their potential antitumor activities. Some compounds synthesized from 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid showed high levels of cytotoxicity against breast carcinoma cell lines, suggesting their use in cancer treatment (M. El-Abadelah et al., 2007).
Antimicrobial Properties
Various studies focus on the synthesis of new derivatives with significant antimicrobial properties. This research is vital for developing new drugs to combat microbial resistance (Y. Al-Hiari et al., 2011).
Safety And Hazards
properties
IUPAC Name |
7-chloro-1-cyclopropyl-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3/c14-7-1-4-9-11(5-7)15(8-2-3-8)6-10(12(9)16)13(17)18/h1,4-6,8H,2-3H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PISYZMAJMMQIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=C2C=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20539004 | |
| Record name | 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
CAS RN |
93110-13-5 | |
| Record name | 7-Chloro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20539004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(1H-imidazol-1-yl)ethyl]piperidine](/img/structure/B1317247.png)
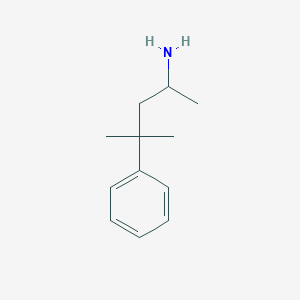

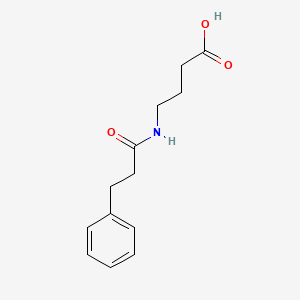
![Methyl 3-chloro-4-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B1317259.png)

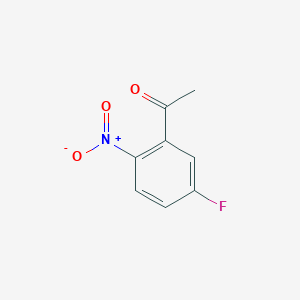
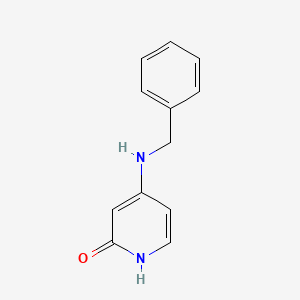
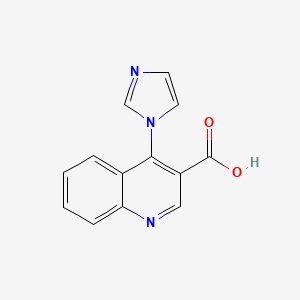
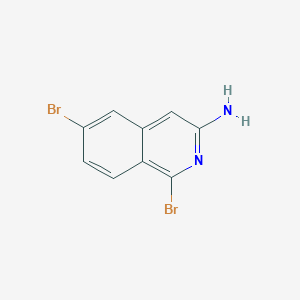
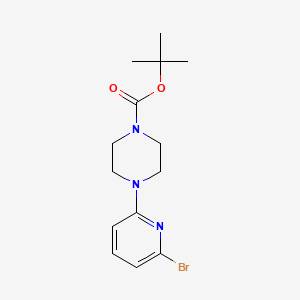
![6,7-Dimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole hydrochloride](/img/structure/B1317271.png)

